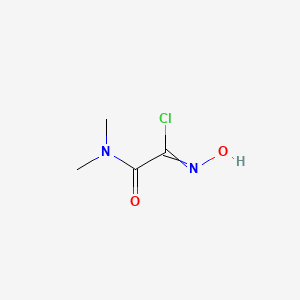
Ethanimidoyl chloride, 2-(dimethylamino)-N-hydroxy-2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanimidoyl chloride, 2-(dimethylamino)-N-hydroxy-2-oxo- is a chemical compound with a complex structure that includes a dimethylamino group, a hydroxy group, and an oxoacetimidoyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidoyl chloride, 2-(dimethylamino)-N-hydroxy-2-oxo- typically involves the reaction of dimethylamine with a suitable precursor, such as an oxoacetimidoyl chloride derivative. The reaction conditions often include the use of solvents like dichloromethane or chloroform, and the reaction is carried out at low temperatures to prevent decomposition of the product. The reaction may also require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of Ethanimidoyl chloride, 2-(dimethylamino)-N-hydroxy-2-oxo- may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process. Additionally, purification steps, such as recrystallization or distillation, are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethanimidoyl chloride, 2-(dimethylamino)-N-hydroxy-2-oxo- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in the reactions of Ethanimidoyl chloride, 2-(dimethylamino)-N-hydroxy-2-oxo- include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or ethanol. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from the reactions of Ethanimidoyl chloride, 2-(dimethylamino)-N-hydroxy-2-oxo- depend on the type of reaction. For example, oxidation may yield oxo derivatives, reduction may produce hydroxyl derivatives, and substitution reactions can result in various substituted products .
Aplicaciones Científicas De Investigación
Ethanimidoyl chloride, 2-(dimethylamino)-N-hydroxy-2-oxo- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce dimethylamino and oxoacetimidoyl groups into target molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.
Mecanismo De Acción
The mechanism of action of Ethanimidoyl chloride, 2-(dimethylamino)-N-hydroxy-2-oxo- involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, its ability to undergo various chemical reactions allows it to modify the structure and function of biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethyl chloride: This compound shares the dimethylamino group but lacks the oxoacetimidoyl moiety.
N-hydroxy-2-oxoacetimidoyl chloride: This compound contains the oxoacetimidoyl chloride group but lacks the dimethylamino group.
2-(Dimethylamino)-N-hydroxyacetamide: This compound has a similar structure but with an amide group instead of the chloride.
Uniqueness
Ethanimidoyl chloride, 2-(dimethylamino)-N-hydroxy-2-oxo- is unique due to the presence of both the dimethylamino and oxoacetimidoyl chloride groups, which confer distinct chemical reactivity and potential biological activity. Its ability to participate in a wide range of chemical reactions makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C4H7ClN2O2 |
|---|---|
Peso molecular |
150.56 g/mol |
Nombre IUPAC |
2-(dimethylamino)-N-hydroxy-2-oxoethanimidoyl chloride |
InChI |
InChI=1S/C4H7ClN2O2/c1-7(2)4(8)3(5)6-9/h9H,1-2H3 |
Clave InChI |
XREBYUVOZCUOES-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C(=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















